REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([O:11][CH:12]([O:16][CH2:17][CH3:18])[CH2:13]CN)[CH3:10].CC[N:21](CC)CC>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:21][CH2:13][CH:12]([O:16][CH2:17][CH3:18])[O:11][CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN)OCC
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)NCC(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |